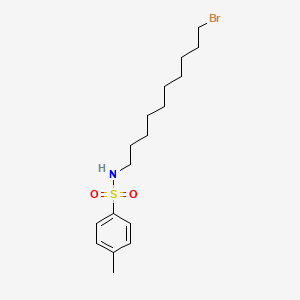
N-(10-Bromodecyl)-4-methylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(10-Bromodecyl)-4-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C17H28BrNO2S It is known for its unique structure, which includes a bromodecyl chain attached to a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(10-Bromodecyl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 10-bromodecan-1-amine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(10-Bromodecyl)-4-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromodecyl chain can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives of the original compound.
Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used.
Hydrolysis: Hydrolysis leads to the formation of the corresponding sulfonic acid and amine.
Wissenschaftliche Forschungsanwendungen
N-(10-Bromodecyl)-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological processes, particularly those involving sulfonamide groups.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(10-Bromodecyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The bromodecyl chain allows the compound to interact with hydrophobic regions of proteins or membranes, while the sulfonamide group can form hydrogen bonds with specific amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(10-Bromodecyl)phthalimide
- (10-Bromodecyl)benzene
- N-(10-Bromodecyl)-4-methylbenzenesulfonamide
Uniqueness
N-(10-Bromodecyl)-4-methylbenzene-1-sulfonamide is unique due to its specific combination of a bromodecyl chain and a sulfonamide group. This combination allows it to interact with a wide range of molecular targets, making it a versatile compound in various fields of research.
Eigenschaften
CAS-Nummer |
79130-36-2 |
|---|---|
Molekularformel |
C17H28BrNO2S |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
N-(10-bromodecyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H28BrNO2S/c1-16-10-12-17(13-11-16)22(20,21)19-15-9-7-5-3-2-4-6-8-14-18/h10-13,19H,2-9,14-15H2,1H3 |
InChI-Schlüssel |
RBOVGKCBXSEOAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



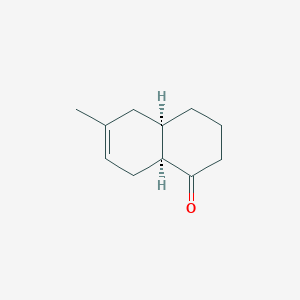


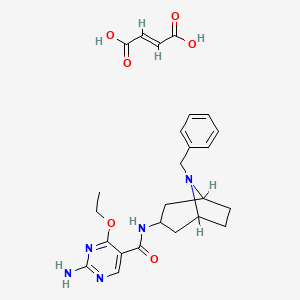
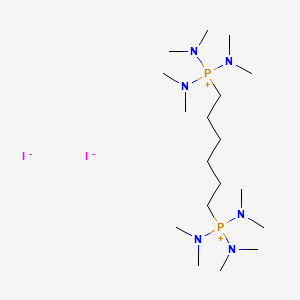
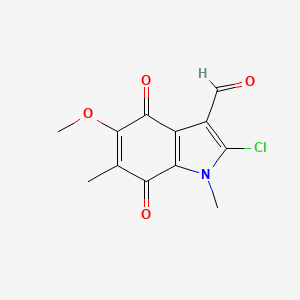
![[(Heptadecafluorooctyl)sulfanyl]acetic acid](/img/structure/B14451208.png)



![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-chlorobenzene)](/img/structure/B14451222.png)


